Molecular Weight Differentiation: Precise Mass Advantage for LC-MS Quantitation
1-Phenyl-2-(pyridin-4-yl)ethanone possesses a monoisotopic mass of 197.08406 Da, which provides a clear analytical window compared to halogenated analogs. The 4-bromophenyl derivative, 1-(4-bromophenyl)-2-(pyridin-4-yl)ethanone, exhibits a monoisotopic mass of 274.99458 Da, a difference of approximately 77.9 Da [1][2]. This mass difference is critical for avoiding isobaric interferences in complex biological matrices, enabling unambiguous compound identification and quantitation in metabolomics and pharmacokinetic studies [1].
| Evidence Dimension | Monoisotopic Mass (Da) |
|---|---|
| Target Compound Data | 197.08406 Da |
| Comparator Or Baseline | 1-(4-bromophenyl)-2-(pyridin-4-yl)ethanone: 274.99458 Da |
| Quantified Difference | 77.91052 Da (higher for comparator) |
| Conditions | PubChem computed exact mass data |
Why This Matters
This mass difference enables unequivocal discrimination via high-resolution mass spectrometry, a critical factor for assay development and avoiding misidentification in complex sample analyses.
- [1] PubChem. (2025). 1-Phenyl-2-(pyridin-4-yl)ethanone. CID 287104. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone. CID 21847953. National Center for Biotechnology Information. View Source
